Product packaging for Norethindrone Acetate 3-Ethyl Ether(Cat. No.:CAS No. 50717-99-2)

Norethindrone Acetate 3-Ethyl Ether

Cat. No.: B114862
CAS No.: 50717-99-2
M. Wt: 368.5 g/mol
InChI Key: BKNXOKQXQDHUJC-KAGYXSEVSA-N
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Description

Historical Evolution of Norethindrone (B1679910) Acetate (B1210297) Synthesis and the Genesis of Related Impurities

The synthesis of Norethindrone Acetate, a derivative of Norethisterone, is a multi-step process that has been refined over decades to improve yield and purity. google.comdrugbank.com Norethisterone was first synthesized in Mexico City in 1951. drugbank.comnih.gov The production of Norethindrone Acetate typically starts with a precursor like 19-nor-4-androstenedione. google.com A common synthetic route involves four main stages: protection of a ketone group, ethynylation, hydrolysis, and finally, esterification. google.com

During these stages, various impurities can be generated. For instance, traditional methods involving potassium acetylene (B1199291) could lead to undesired reactions at the 3-position ketone group, forming impurities that are difficult to remove. google.com Modern synthetic strategies aim to mitigate this by first "protecting" the 3-position ketone group before the ethynylation step. google.com This protection is often achieved by converting the ketone into an enol ether. A method for this involves reacting the starting material with an alcohol, such as ethanol (B145695), in the presence of triethyl orthoformate and an acid catalyst. google.com It is within this protective step that Norethindrone Acetate 3-Ethyl Ether can be formed as a byproduct.

The presence of residual ethanol and the reaction conditions can lead to the formation of the 3-ethyl ether derivative of the steroid backbone. While process optimization aims to minimize the formation of such byproducts, their complete elimination is challenging. google.comgoogle.com Consequently, a range of potential impurities, including various ether and ketone derivatives, are monitored during production. synzeal.compharmaffiliates.com

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Notes
Norethindrone Acetate EP Impurity DC24H30O4382.49Also known as 6β-Acetyl Norethindrone Acetate. esschemco.com
Norethindrone Acetate EP Impurity GC22H28O3340.5Also known as 6-Ketonorethindrone Acetate. synzeal.com
Norethisterone (Impurity A)C20H26O2298.43The un-acetylated parent compound. nih.govpharmaffiliates.com
This compoundC24H32O3368.51An enol ether formed during synthesis. tlcstandards.comcalpaclab.com

The Significance of this compound as a Synthetic Byproduct and Research Reference Standard

This compound (CAS Number: 50717-99-2) is primarily recognized as a process-related impurity in the manufacturing of Norethindrone Acetate. tlcstandards.combiomol.com As a synthetic byproduct, its presence must be carefully controlled to ensure the final pharmaceutical product meets stringent purity requirements set by regulatory bodies. pharmacopeia.cn The identification and quantification of such impurities are critical components of quality control in the pharmaceutical industry. synzeal.com

To this end, this compound serves a vital role as a research reference standard. sigmaaldrich.comsigmaaldrich.com Certified reference materials are essential for the development, validation, and routine application of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). pharmacopeia.cnsynzeal.com Researchers and quality control laboratories synthesize or procure highly purified samples of this compound to use as a benchmark. avantorsciences.com This allows them to accurately identify and measure the levels of this specific impurity in batches of Norethindrone Acetate, ensuring that the product is safe and effective. synzeal.comsigmaaldrich.com The availability of this reference standard is therefore indispensable for regulatory compliance and maintaining the quality of the final drug product. medchemexpress.com

PropertyValueSource
Compound Name This compound calpaclab.combiomol.com
Synonym 3-Ethoxy-19-nor-17alpha-pregna-3,5-dien-20-yn-17-ol Acetate biomol.com
CAS Number 50717-99-2 tlcstandards.comcalpaclab.com
Molecular Formula C24H32O3 tlcstandards.comcalpaclab.com
Molecular Weight 368.51 g/mol tlcstandards.comcalpaclab.com
Primary Role Norethindrone Acetate Impurity / Research Reference Standard biomol.com

Overview of Academic Research Trajectories in Steroid Ether Chemistry

The study of steroid ethers is a significant sub-discipline within the broader field of steroid chemistry. ajrconline.orgresearchgate.net Steroids, with their complex tetracyclic structure, have been a central focus of synthetic and medicinal chemistry for decades. ajrconline.orgnih.gov The formation of ether linkages on the steroid scaffold is a key chemical modification used for various purposes.

One major research trajectory involves the use of steroid ethers as protecting groups during complex syntheses. google.com By converting a reactive hydroxyl or ketone group into a less reactive ether, chemists can perform reactions on other parts of the steroid molecule without unintended side reactions. The ether can later be removed to restore the original functional group.

Another area of research explores how the addition of an ether group affects the biological activity of the steroid. nih.gov Introducing different chemical moieties, including heteroatoms like oxygen in an ether linkage, can alter a molecule's solubility, stability, and interaction with biological receptors. researchgate.netnih.gov This can lead to the development of new therapeutic agents with improved pharmacological profiles. researchgate.net Research in this area includes the synthesis of steroids with aromatic rings, phosphate (B84403) groups, or halogen atoms to investigate their structural diversity and biological activity. nih.gov Recent advancements have also focused on enzymatic modifications of steroid scaffolds to achieve highly selective and sustainable synthesis of novel steroid compounds. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O3 B114862 Norethindrone Acetate 3-Ethyl Ether CAS No. 50717-99-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50717-99-2

Molecular Formula

C24H32O3

Molecular Weight

368.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C24H32O3/c1-5-24(27-16(3)25)14-12-22-21-9-7-17-15-18(26-6-2)8-10-19(17)20(21)11-13-23(22,24)4/h1,7,15,19-22H,6,8-14H2,2-4H3/t19-,20+,21+,22-,23-,24+/m0/s1

InChI Key

BKNXOKQXQDHUJC-KAGYXSEVSA-N

SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Isomeric SMILES

CCOC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CC[C@@]4(C#C)OC(=O)C)C

Canonical SMILES

CCOC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C#C)OC(=O)C)C

Synonyms

3-Ethoxy-19-nor-17α-pregna-3,5-dien-20-yn-17-ol Acetate

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations in Steroid Chemistry

Elucidation of Formation Pathways for Norethindrone (B1679910) Acetate (B1210297) 3-Ethyl Ether

Norethindrone Acetate 3-Ethyl Ether is recognized not as a primary therapeutic agent, but as a significant impurity and byproduct arising during the synthesis of its parent compound, Norethindrone Acetate. smolecule.com Its formation is a direct consequence of the specific chemical environment and reagents employed in the manufacturing process. Understanding the pathways to its creation is critical for controlling the purity of the final active pharmaceutical ingredient.

Etherification of a steroid nucleus, specifically at the 3-position of a Δ⁴-3-keto steroid like norethindrone, typically proceeds through an enol or enolate intermediate. The 3-keto group can be converted into a more reactive enol ether, which serves as a protective group during subsequent reactions at other positions of the steroid skeleton. chemicalbook.com

A common method for this transformation is the reaction with an orthoformate, such as triethyl orthoformate, in the presence of an acid catalyst. chemicalbook.comchemicalbook.com The mechanism involves the following key steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the 3-keto group, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A molecule of alcohol (in this case, ethanol (B145695), which can be present as a solvent or generated from the orthoformate) attacks the activated carbonyl carbon.

Elimination: A molecule of water is eliminated, leading to the formation of a stabilized carbocation.

Enol Ether Formation: The process continues, ultimately forming a dienol ether. In the synthesis of norethindrone, a 3-ethoxy-Δ³,⁵-dienol ether is a common intermediate. chemicalbook.com

The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, is another fundamental etherification method, though less directly applicable to the formation of enol ethers from ketones. wikipedia.org The Mitsunobu reaction provides an alternative for forming ethers from alcohols with an inversion of stereochemistry, a technique that highlights the versatility of synthetic approaches in steroid chemistry. researchgate.net

The formation of this compound is a direct result of such an etherification reaction occurring at the 3-position of the norethindrone steroid nucleus.

The generation of this compound as a byproduct is highly dependent on the specific conditions used during the synthesis of Norethindrone Acetate. smolecule.com The synthesis often starts with 19-nor-4-androstenedione and involves a sequence of protection, ethynylation, hydrolysis, and esterification. google.com

The critical step for the formation of the 3-ethyl ether impurity is the protection of the α,β-unsaturated ketone system in Ring A. To perform a selective ethynylation at the C-17 position, the 3-keto group must be protected. This is often achieved by creating an enol ether. chemicalbook.com

Key Influencing Factors:

Reagents: The use of triethyl orthoformate in the presence of ethanol as a solvent and an acid catalyst (like p-toluenesulfonic acid or pyridine (B92270) hydrobromide) is a direct pathway to the formation of the 3-ethyl enol ether intermediate. chemicalbook.comchemicalbook.comgoogle.com

Solvent: If ethanol is used as the solvent during the protection step, it can act as the nucleophile, leading to the ethyl ether derivative instead of the intended protecting group if a different alcohol source was planned.

Catalyst: The type and concentration of the acid catalyst can influence the rate of enol ether formation and side reactions.

Temperature and Reaction Time: Prolonged reaction times or elevated temperatures can increase the formation of byproducts.

Impurity Profile: The presence of ethanol as an impurity in other reagents or solvents can also contribute to the unintended formation of the ethyl ether.

A patented method for preparing Norethindrone Acetate highlights the protection step where 19-nor-4-androstenedione is reacted with triethyl orthoformate and an acid catalyst in a solvent like ethanol, explicitly forming the 3-ethoxy intermediate. google.com While this intermediate is typically hydrolyzed in a subsequent step to regenerate the ketone, incomplete hydrolysis or side reactions can lead to the persistence of the 3-ethyl ether in the final product.

Table 1: Factors Influencing this compound Formation
FactorInfluence on Byproduct GenerationExample from Synthetic Procedures
Protection ReagentDirect source of the ethyl group for etherification.Use of triethyl orthoformate. google.com
Solvent ChoiceEthanol as a solvent acts as a nucleophile.Reaction of 19-nor-4-androstenedione in ethanol. google.com
CatalystPromotes the enol ether formation reaction.p-Toluenesulfonic acid or pyridine hydrobromide. google.com
Hydrolysis StepIncomplete hydrolysis can leave the ether intact.Acid-catalyzed hydrolysis to remove the enol ether protecting group. chemicalbook.com

Advanced Synthetic Approaches for Structurally Related Progestins and Steroid Derivatives

The synthesis of complex molecules like steroids has been a driving force for innovation in organic chemistry. Modern synthetic strategies focus on achieving high levels of control over the molecule's three-dimensional structure (stereoselectivity) and the specific site of chemical reactions (regioselectivity).

Achieving precise control over stereochemistry and regiochemistry is paramount in steroid synthesis to ensure the desired biological activity. nih.gov

Regioselective Reactions: These reactions target a specific functional group or position among many possibilities. For example, the functionalization of the steroid core at specific positions like C7 or C12 can be achieved through targeted reactions like allylic oxidation or the Schönecker oxidation, respectively. tdl.org This allows for the synthesis of diverse, biologically relevant steroid derivatives.

Stereoselective Reactions: These methods control the spatial arrangement of atoms. Asymmetric catalysis, using chiral catalysts or ligands, is a powerful tool. For instance, enantioselective palladium-catalyzed dearomatizative cyclization has been used to construct the steroid core with a specific chirality. umich.edu Similarly, intramolecular Heck reactions using chiral ligands can create all-carbon quaternary stereocenters with high facial selectivity. umich.edu The choice of catalyst can even allow access to different diastereomers from the same precursor. umich.edu

These advanced catalytic methods are essential for efficiently assembling the complex, polycyclic steroid framework with the correct stereochemistry at multiple chiral centers. nih.gov

Precursor Chemistry: Many synthetic progestins, including norethindrone, are derived from precursors like 19-nor-4-androstenedione. google.com Historically, a significant source for steroid precursors has been natural products. Diosgenin, isolated from Mexican yams, was famously used by Russell Marker as a starting point for the large-scale synthesis of progesterone (B1679170). youtube.comasu.edu This reliance on natural precursors has evolved, with modern syntheses also employing total synthesis strategies from simpler, achiral molecules. libretexts.org

Intermediate Derivatization: The chemical modification of intermediates is a cornerstone of steroid synthesis. A classic example is the protection/deprotection strategy. In the synthesis of norethindrone, the 3-keto group is temporarily converted to an enol ether (derivatization) to prevent it from reacting during the crucial ethynylation of the 17-keto group. chemicalbook.com Following this step, the enol ether is hydrolyzed back to the ketone (deprotection). Finally, the 17-hydroxyl group is acetylated to yield the final product, norethindrone acetate. google.com This sequence of derivatization ensures that reactions occur at the desired locations in the correct order.

Table 2: Key Steps in Norethindrone Acetate Synthesis Illustrating Intermediate Derivatization
StepReactionPurposeReference
1. ProtectionConversion of 3-keto group to an enol ether.Protects the reactive α,β-unsaturated ketone. chemicalbook.com
2. EthynylationAddition of an ethynyl (B1212043) group at C-17.Introduces the key functional group for progestational activity. chemicalbook.com
3. HydrolysisRemoval of the enol ether protecting group.Regenerates the 3-keto group. chemicalbook.com
4. EsterificationAcetylation of the 17-hydroxyl group.Forms the final Norethindrone Acetate product. google.com

The pharmaceutical industry is increasingly adopting green chemistry principles to make steroid synthesis more sustainable, cost-effective, and environmentally friendly. researchgate.netmdpi.com This represents a significant shift from traditional, often hazardous, multi-step chemical processes. researchgate.net

Core Green Chemistry Strategies in Steroid Synthesis:

Catalysis: The use of catalysts is preferred over stoichiometric reagents to minimize waste. This includes heterogeneous catalysts, which are easily separated from the reaction mixture, and biocatalysts (enzymes or whole microorganisms). researchgate.net Microbial transformations, using species like Mycolicibacterium, can perform highly selective reactions like hydroxylation or side-chain cleavage under mild conditions, replacing harsh chemical methods. researchgate.netmdpi.com

Alternative Solvents and Reaction Conditions: Efforts are focused on replacing hazardous organic solvents with greener alternatives like water or ionic liquids, or even performing reactions under solvent-free conditions. researchgate.netmdpi.com Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. researchgate.net

Renewable Feedstocks: The use of abundant, plant-derived sterols (phytosterols) from sources like soy or paper production byproducts as starting materials is a key aspect of green steroid manufacturing. mdpi.com This reduces reliance on petroleum-based starting materials or more complex total syntheses.

These approaches not only reduce the environmental impact of steroid production but also often lead to more efficient and selective syntheses. researchgate.netmdpi.com

State of the Art Analytical Chemistry for Steroid Characterization

Chromatographic Separation Techniques for Impurity Profiling

Chromatography is the cornerstone of impurity profiling, enabling the separation of structurally similar compounds from the active pharmaceutical ingredient (API). For steroid analysis, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are routinely employed.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of pharmaceutical impurities due to its high resolution, sensitivity, and adaptability. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of steroids like norethindrone (B1679910) acetate (B1210297) and its related substances, including the 3-ethyl ether derivative. researchgate.netsphinxsai.com

Methodology and Findings:

Researchers have developed numerous stability-indicating RP-HPLC methods capable of separating norethindrone from its process-related impurities and degradation products. ijpsjournal.comlongdom.org These methods typically utilize a C18 stationary phase, which provides excellent hydrophobic selectivity for the steroid backbone. A gradient elution is often necessary to resolve a wide range of impurities with varying polarities, from polar hydroxylated derivatives to non-polar ethers like Norethindrone Acetate 3-Ethyl Ether. google.com

The mobile phase commonly consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier, most frequently acetonitrile (B52724) or methanol. researchgate.netgoogle.com The choice of organic modifier and the gradient profile are critical for achieving optimal separation. Detection is typically performed using a Diode Array Detector (DAD) or a UV detector, with wavelengths set around 210 nm and 240 nm to detect various chromophores present in the steroid and its impurities. longdom.org A patent for an impurity detection method for norethindrone derivatives suggests a gradient elution with water, methanol, and acetonitrile on a C18 column, with detection between 230-254 nm, as a suitable approach for resolving such compounds. google.com

The identification of this compound in an HPLC chromatogram is confirmed by comparing its retention time with that of a qualified reference standard. The method's validation according to ICH guidelines ensures its specificity, linearity, accuracy, and precision for quantifying these impurities. ijpsjournal.comlongdom.org

Table 1: Representative HPLC Conditions for Norethindrone Impurity Profiling

Parameter Condition Source(s)
Column Inertsil ODS-3V (150 x 4.6 mm, 5 µm) or equivalent C18 ijpsjournal.comlongdom.org
Mobile Phase A Water or Aqueous Buffer longdom.org
Mobile Phase B Acetonitrile longdom.org
Elution Mode Gradient sphinxsai.comgoogle.com
Flow Rate ~1.0 mL/min sphinxsai.com
Detector DAD or UV ijpsjournal.comlongdom.org
Wavelength(s) 210 nm & 240 nm longdom.org
Column Temp. ~40 °C sphinxsai.com

Gas Chromatography (GC), especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds. While many steroids have low volatility, derivatization can make them amenable to GC analysis. nih.govresearchgate.net

Methodology and Findings:

For the analysis of steroid ethers and alcohols, a crucial step is often derivatization to increase volatility and improve chromatographic peak shape. nih.gov Common methods involve converting hydroxyl groups into silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (t-BDMS) ethers). nih.gov However, for a compound that is already an ether at the 3-position, like this compound, derivatization might primarily target other functional groups if present, or it might be analyzed directly if sufficiently volatile.

A validated GC-MS method for the parent compound, norethisterone acetate (NETA), in plasma involved extraction followed by conversion into its pentafluoropropionyl derivative. nih.gov This approach enhances sensitivity and allows for selective detection. A similar strategy could be adapted for this compound. The analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase (e.g., based on polydimethylsiloxane). The mass spectrometer allows for definitive identification based on the compound's mass spectrum and fragmentation pattern. The use of microwave-accelerated derivatization has been shown to significantly reduce the time required for sample preparation compared to traditional heating methods. acs.org

Thin-Layer Chromatography (TLC) is a versatile, cost-effective, and rapid chromatographic technique used for the qualitative identification and semi-quantitative estimation of steroids and their impurities. tlcstandards.com It is particularly useful for monitoring reaction progress and for preliminary screening of sample purity.

Methodology and Findings:

For the analysis of norethindrone derivatives, silica (B1680970) gel is the most common stationary phase. tlcstandards.com A solvent system (mobile phase) of appropriate polarity is chosen to achieve separation. For steroids of intermediate polarity, mixtures of a non-polar solvent like n-hexane or toluene (B28343) with a more polar solvent like ethyl acetate or acetone (B3395972) are frequently used. ijpsjournal.com The separated spots are visualized under UV light (as the conjugated system in this compound is UV-active) or by spraying with a chemical reagent (e.g., phosphomolybdic acid or sulfuric acid followed by heating) that reacts to produce colored spots. The retention factor (Rf) value of the impurity spot is compared to that of a reference standard for identification.

Spectroscopic Identification and Structural Elucidation of Steroid Ethers

While chromatography separates the components of a mixture, spectroscopy provides the detailed structural information necessary for their unambiguous identification. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful techniques for the structural elucidation of organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing a complete structural map of a molecule. By analyzing the chemical shifts, coupling constants, and integrations in 1H NMR spectra, and the chemical shifts in 13C NMR spectra, the precise connectivity and stereochemistry of a steroid can be determined. Two-dimensional (2D) NMR experiments like COSY, HSQC, and HMBC are used to establish correlations between protons and carbons, confirming the structure.

Research Findings and Predicted Data:

The key structural differences are the replacement of the C3-ketone and the C4-C5 double bond of Norethindrone Acetate with a dienol ether system, specifically a 3,5-diene with a 3-ethoxy group.

1H-NMR: The most significant changes would appear in the A-ring. The characteristic signal for the vinylic proton at C4 in Norethindrone Acetate would be absent. Instead, new signals for the vinylic proton at C4 and the dienol ether protons would appear. A triplet around 1.2-1.3 ppm (for the -CH3 of the ethyl group) and a quartet around 3.7-3.9 ppm (for the -O-CH2- of the ethyl group) would be expected. The signal for the vinylic proton at C6 would also be present. The signals for the acetyl group (~2.1 ppm), the ethynyl (B1212043) proton (~2.6 ppm), and the C18-methyl group (~0.9 ppm) would remain largely unchanged. chemicalbook.comsigmaaldrich.com

13C-NMR: The C3 carbonyl signal (~199 ppm in the parent) would be replaced by a signal for an oxygen-bearing sp2 carbon (C3) at a higher field (~150-160 ppm). New signals for the ethyl group carbons would appear: one around 14-16 ppm (-CH3) and another around 63-65 ppm (-O-CH2-). The chemical shifts of the other carbons in the A-ring (C4, C5, C6) would also shift significantly due to the change in electronics and hybridization.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for Key Groups in this compound

Group Predicted 1H Shift (ppm) Predicted 13C Shift (ppm) Notes
C18-CH3 ~0.9 (s) ~13 Typical angular methyl shift.
Ac-CH3 ~2.1 (s) ~21 Acetate methyl group.
C21-H (Ethynyl) ~2.6 (s) ~75 (C≡CH), ~87 (C-C≡CH) Acetylenic proton and carbons.
-O-CH2-CH3 ~3.8 (q) ~64 Methylene of the ethyl ether.
-O-CH2-CH3 ~1.3 (t) ~15 Methyl of the ethyl ether.
C4-H ~5.2-5.4 (m) ~100-110 Vinylic proton on the dienol ether.
C3 N/A ~155 Oxygen-substituted vinylic carbon.
C5 N/A ~140 Vinylic carbon of the dienol ether.

Predicted values are based on data from related steroid structures and general NMR principles. Actual values may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. Techniques like Electrospray Ionization (ESI) coupled with LC-MS/MS are particularly useful for analyzing pharmaceutical impurities.

Research Findings and Predicted Data:

The molecular formula for this compound is C24H32O3, giving it a molecular weight of 368.51 g/mol . artis-standards.comnih.govcalpaclab.com In a mass spectrum, the molecular ion peak [M]+ or the protonated molecule [M+H]+ would be observed at m/z 368 or 369, respectively.

The fragmentation pattern under Electron Ionization (EI) or Collision-Induced Dissociation (CID) would provide structural confirmation. Key fragmentation pathways for steroid ethers and acetates include:

Loss of the acetate group: A neutral loss of acetic acid (60 Da) or the ketene (B1206846) radical (42 Da) is a common fragmentation for acetylated steroids, leading to a significant fragment ion.

Loss from the ethyl ether: Cleavage of the ethyl group (loss of 29 Da for C2H5• or 28 Da for C2H4) or the ethoxy group (loss of 45 Da for C2H5O•) are characteristic fragmentations for ethyl ethers. docbrown.info

Cleavage of the steroid rings: Complex fragmentation of the steroid backbone itself provides a fingerprint that can be compared to reference spectra.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Identity Fragmentation Pathway
368 [M]+• Molecular Ion
340 [M - C2H4]+• Loss of ethylene (B1197577) from ethyl ether
325 [M - C2H5O•]+ Loss of ethoxy radical
308 [M - CH3COOH]+• Loss of neutral acetic acid
283 [M - C2H5O• - C2H2]+ Loss of ethoxy radical and acetylene (B1199291)

Predicted values are based on the structure and known fragmentation patterns of related compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and the resulting spectrum of absorption versus frequency provides a unique molecular "fingerprint." thermofisher.comnih.gov For a complex steroid like this compound, IR spectroscopy is instrumental in confirming the presence of its defining structural features.

The structure of this compound contains several key functional groups, each with a distinct IR absorption signature. The primary challenge in the IR spectral analysis of ethers is that other functional groups also absorb in the same region as the C-O single-bond stretch. pressbooks.pub However, by examining the entire spectrum, a conclusive identification can be made. The presence of the carbonyl (C=O) group from the acetate is one of the most identifiable features, typically showing a strong, sharp absorption band. docbrown.info

The main functional groups within this compound and their expected absorption ranges are detailed below.

Interactive Table: Characteristic IR Absorption Bands for this compound

Functional GroupBondType of VibrationCharacteristic Absorption (cm⁻¹)Intensity
Alkyne≡C-HStretch~3300Strong, sharp
AlkyneC≡CStretch~2100–2260Variable, sharp
Ketone (conjugated)C=OStretch~1650–1680Strong
AlkeneC=CStretch~1600–1680Variable
EsterC=OStretch~1735–1750Strong
Ether (Alkyl Aryl)C-OStretch (asymmetric)~1230-1270Strong
Ether (Alkyl Aryl)C-OStretch (symmetric)~1020-1075Medium
AcetateC-OStretch~1230-1250Strong

This table is generated based on established infrared spectroscopy correlation charts. thermofisher.compressbooks.pubdocbrown.info

The region of the infrared spectrum from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region. docbrown.info This area contains a complex pattern of overlapping signals from various bending and stretching vibrations, which are unique to the specific molecule of this compound. By comparing the obtained spectrum with that of a reference standard, a definitive identification can be achieved.

Integrated Hyphenated Techniques (e.g., LC-NMR, LC-MS) for On-line Analysis and Metabolite Identification

To analyze complex mixtures, such as those encountered in metabolite studies, standalone analytical techniques are often insufficient. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution for online analysis. nih.gov For the characterization of this compound and its potential metabolites, Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are particularly formidable tools. nih.govwisdomlib.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the high-resolution separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry. researchgate.net This technique is a gold standard for steroid analysis and is ideal for identifying and quantifying trace-level impurities and metabolites in biological matrices. nih.govmdpi.com In a typical LC-MS analysis, the sample is first injected into an HPLC system, where the individual components, including the parent drug and its metabolites, are separated based on their physicochemical properties. As each compound elutes from the chromatography column, it is introduced into the mass spectrometer. The MS instrument ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and fragmentation patterns that are crucial for structural elucidation. dshs-koeln.de

The development of LC-MS has significantly improved the sensitivity and specificity of steroid analysis compared to older methods like immunoassays. researchgate.net Techniques like tandem mass spectrometry (LC-MS/MS) further enhance selectivity and are widely used for quantifying multiple analytes simultaneously with high precision. nih.govnih.gov

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR)

LC-NMR directly links HPLC with NMR spectroscopy, enabling the acquisition of detailed structural information for compounds as they are separated. mdpi.com While MS provides data on molecular weight and fragmentation, NMR spectroscopy offers an unparalleled ability to determine the precise three-dimensional structure of a molecule, making it invaluable for the unambiguous identification of isomers and novel metabolites. conicet.gov.ar

The combination of these techniques provides complementary information that is essential for the comprehensive analysis of drug metabolism. conicet.gov.ar LC-NMR can be performed in several modes, including on-flow (continuous measurement), stop-flow (halting the flow to analyze a specific peak), and loop/cartridge storage for later analysis. mdpi.com While historically limited by sensitivity, modern advancements like high-field magnets and cryogenic probes have made LC-NMR a highly practical and robust method for pharmaceutical analysis. wisdomlib.orgresearchgate.net

Interactive Table: Comparison of Hyphenated Techniques for Steroid Analysis

FeatureLC-MSLC-NMR
Primary Information Molecular weight and fragmentation patternsComplete 3D structure and connectivity
Sensitivity Very high (picogram to femtogram levels)Lower than MS, but continually improving
Isomer Differentiation Can be challenging for certain isomersExcellent, can distinguish between subtle structural differences
Metabolite Identification Excellent for known metabolites and proposing structures for unknownsDefinitive for elucidating the structure of novel or unexpected metabolites
Speed High-throughput capabilitiesGenerally slower due to longer acquisition times

The application of these hyphenated techniques is critical in pharmaceutical development and quality control, allowing for the rapid screening of crude extracts or biological samples to obtain detailed metabolic profiles and identify impurities like this compound. nih.govtandfonline.com

Validation of Analytical Methods for Steroid Impurity Quantification and Detection Limits

The quantification of impurities is a critical aspect of pharmaceutical quality control. To ensure that an analytical method provides reliable and accurate data, it must be rigorously validated. The International Conference on Harmonisation (ICH) provides guidelines that outline the necessary parameters for method validation. europa.eufda.gov For an impurity like this compound, the analytical method—typically a stability-indicating HPLC method—must be proven suitable for its intended purpose, which is the accurate quantification of the impurity, often at very low levels. ijpsjournal.comresearchgate.net

The validation process encompasses several key performance characteristics:

Specificity: This is the ability of the method to assess the analyte unequivocally in the presence of other components, such as the active pharmaceutical ingredient (API), other impurities, degradation products, and matrix components. europa.eu For this compound, the method must demonstrate that the chromatographic peak for this impurity is well-resolved from the peak for Norethindrone Acetate and other related substances. researchgate.net

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. A linear relationship is typically evaluated by analyzing a series of standards and is confirmed if the correlation coefficient (r²) is close to 1.0. sphinxsai.com

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often assessed by spiking a blank matrix with a known amount of the impurity standard and calculating the percentage recovery. sphinxsai.com

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels: repeatability (within-day) and intermediate precision (between-day or between-analyst). researchgate.net

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified, under the stated experimental conditions. researchgate.net

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net For impurity analysis, the LOQ must be at or below the reporting threshold specified by regulatory bodies. europa.eufda.gov

Interactive Table: Typical Validation Parameters and Acceptance Criteria for Steroid Impurity Methods

Validation ParameterTypical Acceptance CriteriaExample Finding for a Norethindrone Impurity
Specificity No interference at the retention time of the analyte.Degradation products and other impurities were well resolved from the main peaks. researchgate.net
Linearity (Correlation Coefficient, r²) ≥ 0.99r² values were consistently > 0.99 for all impurities. sphinxsai.com
Accuracy (% Recovery) Typically 80-120% for impurities.Recovery was found to be in the range of 94.9% – 105.9%. sphinxsai.com
Precision (RSD) Repeatability: ≤ 5%; Intermediate Precision: ≤ 10%The %RSD for the content of each impurity was calculated and found to be within limits. researchgate.net
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1LOD values obtained were in the range of 0.001% to 0.015%. researchgate.net
Limit of Quantification (LOQ) Signal-to-Noise ratio of ~10:1; must be ≤ reporting threshold.LOQ values obtained were in the range of 0.003% to 0.05%. researchgate.net

The data in this table are representative examples derived from published validation studies for impurities in norethindrone and its acetate form. ijpsjournal.comresearchgate.netsphinxsai.com

By validating the analytical method, manufacturers can ensure that each batch of a drug product is monitored with a procedure that is sensitive, specific, and accurate for the control of impurities like this compound.

Chemical Reactivity and Biotransformation Pathways

Hydrolytic Stability and Degradation Mechanisms of the Ethyl Ether Linkage

The stability of the 3-ethyl ether linkage in Norethindrone (B1679910) Acetate (B1210297) 3-Ethyl Ether is a critical factor in its chemical behavior. Enol ethers, in general, are susceptible to hydrolysis, particularly under acidic conditions. The mechanism involves the protonation of the double bond, a process that is considered the rate-limiting step, followed by the attack of water to form a hemiacetal, which then readily decomposes to the corresponding ketone and alcohol.

In contrast to their lability in acidic media, enol ethers exhibit greater stability under neutral or basic conditions. Base-catalyzed hydrolysis of enol esters has been reported, but this typically involves neighboring group participation, which may not be a primary degradation pathway for Norethindrone Acetate 3-Ethyl Ether in the absence of suitable intramolecular functionalities. rsc.org

Table 1: Factors Influencing the Hydrolytic Stability of the Ethyl Ether Linkage

FactorInfluence on StabilityMechanism
pH Decreased stability in acidic conditionsAcid-catalyzed hydrolysis involving protonation of the double bond. rsc.orgacs.orgrsc.org
General Acids Catalyze hydrolysisCan act as proton donors to facilitate the initial protonation step. rsc.orgacs.org
Temperature Increased temperature accelerates degradationProvides the necessary activation energy for the hydrolysis reaction.
Solvent Protic solvents can participate in the reactionWater acts as a nucleophile in the hydrolysis mechanism.

Investigation of Chemical Derivatization and Substitution Reactions

The chemical modification of this compound can be approached from two perspectives: reactions involving the enol ether functionality and derivatization of the parent norethindrone acetate molecule.

The synthesis of this compound itself can be considered a derivatization of the 3-keto group of norethindrone. In synthetic procedures for norethindrone acetate, protection of the 3-keto group is sometimes employed to prevent unwanted side reactions during ethynylation at the 17-position. google.com The formation of an enol ether, such as the 3-ethyl ether, serves as a protective group that can be later removed by hydrolysis to regenerate the ketone.

Further derivatization of norethindrone and its acetate ester has been explored for various purposes, including the development of new analytical methods and the synthesis of long-acting contraceptive esters. najah.edunih.gov For instance, a "click reaction" involving the ethynyl (B1212043) group of norethindrone has been utilized to create a triazole derivative, which enhances its analytical detection. najah.edu Another approach for analytical purposes involves derivatization with dansyl chloride to improve sensitivity in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.gov

While specific studies on the derivatization and substitution reactions starting directly from this compound are scarce, the reactivity of the enol ether suggests potential for various transformations. For example, the double bond could be susceptible to electrophilic addition reactions. However, the primary utility of this compound in the literature appears to be as a reference standard for impurities in norethindrone acetate preparations.

Enzymatic and Microbial Transformations of Structurally Related Steroids

The biotransformation of steroids is a well-established field, with microorganisms and their enzymes capable of performing highly specific and stereoselective modifications. wjpls.orgramauniversity.ac.inslideshare.netslideshare.net While direct studies on the enzymatic and microbial transformation of this compound are not available, the metabolic pathways of its parent compound, norethindrone, and other related steroids provide valuable insights into its potential biotransformation.

Biocatalytic Approaches in Steroid Modification and Hydroxylation

Microbial transformations are a powerful tool for the synthesis of steroid derivatives due to the high regio- and stereoselectivity of microbial enzymes, particularly cytochrome P450 monooxygenases. ramauniversity.ac.inresearchgate.netnih.gov These enzymes are capable of introducing hydroxyl groups at various positions on the steroid nucleus, a reaction that is often difficult to achieve through conventional chemical synthesis. ramauniversity.ac.in

The biotransformation of norethisterone (norethindrone) by various fungi has been shown to yield several mono- and di-hydroxylated metabolites. researchgate.net For example, Cephalosporium aphidicola can transform norethisterone into 17α-ethynylestradiol, and Cunninghamella elegans can further hydroxylate 17α-ethynylestradiol at multiple positions. znaturforsch.com The use of biocatalysis extends to improving the efficiency of key steroid hydroxylation reactions, such as the 17α-hydroxylation of progesterone (B1679170), which is a crucial step in the production of various progestational drugs. nih.gov

Enzymatic hydrolysis of steroid esters is another important biotransformation, often carried out by esterases found in blood serum and various microorganisms. nih.govnih.govnih.gov It is plausible that the acetate ester at the 17-position of this compound could be hydrolyzed by such enzymes.

Stereochemical Aspects of Biotransformation Products

A hallmark of microbial steroid transformations is their high degree of stereoselectivity. wjpls.orgramauniversity.ac.in The enzymes involved, particularly hydroxylases, introduce functional groups with a specific spatial orientation (α or β). This is a significant advantage over chemical methods, which may produce a mixture of stereoisomers.

For instance, the microbial hydroxylation of norethisterone has been shown to produce various stereospecific hydroxylated derivatives, such as 6β-hydroxy and 10β-hydroxy metabolites. researchgate.net The stereochemical outcome of these reactions is determined by the specific microbial species and the enzymes they produce. This stereoselectivity is crucial as the biological activity of steroid derivatives is often highly dependent on their three-dimensional structure.

Metabolic Pathways and A-ring Reduction of Parent and Related Compounds

The in vivo metabolism of norethindrone and norethindrone acetate is characterized by extensive reduction of the A-ring. medcraveebooks.comnih.gov This process involves the hydrogenation of the α,β-unsaturated ketone, leading to the formation of 5α-dihydro and various tetrahydro metabolites. medcraveebooks.comnih.gov These A-ring reduced metabolites often exhibit altered biological activities compared to the parent compound. For example, certain tetrahydro derivatives of norethisterone have been shown to lose progestational activity but gain estrogenic properties. nih.gov

Norethindrone acetate is rapidly hydrolyzed to norethindrone in the body, which then undergoes further metabolism. nih.govnih.govsigmaaldrich.com Given that this compound is a derivative of norethindrone acetate, it is conceivable that if it enters a biological system, it would first be hydrolyzed at the 3-position to yield norethindrone acetate, which would then follow the known metabolic pathways of A-ring reduction. medcraveebooks.com The conversion of norethindrone acetate to the active form, norethindrone, is a rapid process. patsnap.comwikipedia.org

Table 2: Potential Biotransformation Reactions of this compound based on Structurally Related Steroids

Transformation TypeEnzyme/Microorganism ClassPotential ProductsReference for Related Compounds
Hydrolysis of 3-Ethyl Ether HydrolasesNorethindrone AcetateGeneral enol ether chemistry echemi.comstackexchange.com
Hydrolysis of 17-Acetate Ester EsterasesNorethindrone 3-Ethyl Ether nih.govnih.govnih.gov
Hydroxylation Cytochrome P450 Monooxygenases (Fungi, Bacteria)Hydroxylated derivatives at various positions researchgate.netznaturforsch.com
A-ring Reduction Reductases (in vivo)Dihydro and tetrahydro metabolites (following hydrolysis of the enol ether) medcraveebooks.comnih.govnih.gov

Computational Chemistry and Molecular Modeling in Steroid Research

Molecular Conformation and Dynamics of Steroid Ether Derivatives

This inherent rigidity means that the primary sources of conformational variability in steroid derivatives arise from the flexibility of substituent groups and, to a lesser extent, the conformation of the cyclopentane (B165970) D-ring. nih.gov For Norethindrone (B1679910) Acetate (B1210297) 3-Ethyl Ether, the key substituents are the 17α-ethynyl and 17β-acetate groups, and the 3-ethyl ether group on the A-ring. The orientation of these groups (axial vs. equatorial) is largely fixed by the rigid steroid framework and significantly influences the molecule's interaction with its biological targets. libretexts.org

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of such molecules. These simulations can model the movement of the steroid and its interactions with its environment, such as a receptor binding pocket or a cell membrane, over time. For instance, studies on other steroids have used MD simulations to understand how they intercalate into phospholipid bilayers, showing that their orientation and effects on membrane fluidity are dictated by specific interactions between the steroid's functional groups and the lipid headgroups or interfacial water molecules. rsc.org The introduction of the 3-ethyl ether group in Norethindrone Acetate 3-Ethyl Ether alters the electronic properties and hydrogen-bonding capacity of the A-ring compared to its parent compound, which in turn would be expected to modify its dynamic interactions within a biological milieu.

Conformational analysis, often performed using quantum mechanical calculations, can identify the most stable (lowest energy) three-dimensional arrangements of the molecule. For flexible molecules, multiple low-energy conformations may exist, and understanding the equilibrium between these states is crucial for predicting biological activity. nih.gov

Theoretical Investigations of Structure-Activity Relationships (SAR) in Related Progestogens and Steroids

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate a molecule's chemical structure with its biological activity. For decades, the development of new progestogens was guided by SAR principles because a high-resolution crystal structure of the progesterone (B1679170) receptor (PR) was not available. nih.gov These investigations have evolved from qualitative observations to sophisticated computational models.

The core principle of SAR in progestogens is that even minor modifications to the steroid skeleton or its substituents can lead to significant changes in binding affinity, selectivity, and oral bioavailability. nih.govnih.gov For example, the addition of the 17α-ethynyl group to the testosterone (B1683101) scaffold was a key discovery that converted an androgenic compound into a potent oral progestin (Norethindrone). The subsequent addition of the acetate group at C17 and the 3-ethyl ether group further modifies its properties. Theoretical studies aim to decode these relationships to facilitate the rational design of new drugs. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, data-driven approach to SAR. QSAR models are mathematical equations that relate the chemical or physical properties of a series of compounds to their biological activities. wikipedia.org The general form of a QSAR model is:

Activity = f (Physicochemical Properties and/or Structural Descriptors) + error wikipedia.org

In the context of progestogens, QSAR studies have been instrumental in identifying the key molecular features that govern binding to the progesterone receptor. nih.gov These models are built using a "training set" of steroids with known binding affinities and then validated using a "test set" of different compounds.

Various computational methods are employed to develop QSAR models, each with its own strengths. nih.govacs.org The process involves calculating a wide range of molecular descriptors, which are numerical representations of the molecule's properties. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum chemical descriptors (e.g., orbital energies). Feature selection algorithms are then used to identify the most relevant descriptors that correlate with biological activity. nih.govacs.org

Below is an interactive table summarizing some QSAR modeling approaches that have been applied to steroid research.

Modeling ApproachDescriptionTypical Descriptors UsedReference
Forward Stepping Regression (FSR) A linear regression method that iteratively adds the most statistically significant descriptor to the model until no further improvement is seen.Physicochemical properties, topological indices. nih.govacs.org
Genetic Function Approximation (GFA) An evolutionary algorithm-based method that "evolves" a population of QSAR equations to find the optimal model with high predictive power.A wide variety of 2D and 3D descriptors. nih.govacs.org
Generalized Simulated Annealing (GSA) A stochastic optimization technique that searches for the best combination of descriptors by simulating a "cooling" process to avoid local minima.Diverse sets of calculated molecular descriptors. nih.govacs.org
Genetic Neural Network (GNN) A hybrid method combining a genetic algorithm for descriptor selection with an artificial neural network to map the non-linear relationship between structure and activity.Often shows superior predictive quality for complex datasets. nih.gov

These models have successfully identified descriptors related to molecular shape, size, and electronic properties as being critical for high-affinity progesterone receptor binding.

The interaction between a steroid and its biological target, such as a receptor protein, is governed by fundamental non-covalent forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions (e.g., hydrogen bonds). The electronic properties of the steroid molecule, which describe the distribution of electrons and electrostatic potential, are therefore critical determinants of its binding affinity and specificity. nih.gov

Computational quantum mechanics allows for the calculation of various electronic properties, such as:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the molecule's surface, revealing regions that are electron-rich (negative potential, likely to act as hydrogen bond acceptors) and electron-poor (positive potential, likely to act as hydrogen bond donors).

Atomic Charges: These provide a quantitative measure of the electron distribution on each atom.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are related to the molecule's ability to donate or accept electrons in chemical reactions or charge-transfer interactions.

In steroid-receptor interactions, hydrogen bonds often play a crucial role in orienting the ligand correctly within the binding pocket. For example, the oxygen atoms in the carbonyl groups at C3 and C20 of progesterone are key hydrogen bond acceptors. In this compound, the ether oxygen at C3 and the acetate carbonyl oxygen at C17 are the primary sites for such interactions. The precise geometry and strength of these bonds, which depend on the electronic properties of the steroid, are strongly correlated with binding affinity.

Computational Prediction of Reactivity and Stability Profiles of Steroid Ethers

Beyond predicting biological activity, computational methods are increasingly used to predict the chemical reactivity and stability of molecules. nih.gov This is highly valuable in pharmaceutical development for anticipating metabolic pathways, identifying potential toxic metabolites, and determining a drug's shelf-life.

Quantum chemistry calculations can model reaction mechanisms and determine the activation energies required for chemical transformations. nih.gov This allows for the prediction of the most likely sites of metabolic attack on a molecule. For steroid ethers, a key aspect of their chemical profile is their stability towards hydrolysis. Enol ethers, such as the 3-ethyl ether group in the title compound, are known to be susceptible to hydrolysis under acidic conditions, which can cleave the ether bond and release the parent steroid. ergogenics.org Computational models can predict the rate of this hydrolysis under various pH conditions by simulating the reaction pathway.

Machine learning models, trained on large datasets of known reactions and stability data, can also provide rapid predictions. nih.gov These models use descriptors derived from quantum mechanics and cheminformatics to assess the reactivity of different functional groups within the molecule. For a compound like this compound, such models could predict its stability in the acidic environment of the stomach or its metabolic fate in the liver, where enzymes like cytochrome P450 catalyze oxidative reactions. nih.govergogenics.org Research has also focused on computationally predicting the stability of steroid esters, showing that steric hindrance around the ester group can significantly increase stability, a principle that can be modeled and quantified computationally. nih.gov

Applications in Pharmaceutical Impurity Research and Quality Assurance

Development of Impurity Profiles for Norethindrone (B1679910) Acetate (B1210297) Drug Products

The process of impurity profiling is a cornerstone of pharmaceutical development and manufacturing, aimed at identifying and quantifying all potential impurities in an active pharmaceutical ingredient (API) and its finished dosage form. researchgate.net Norethindrone Acetate 3-Ethyl Ether is recognized as a process-related impurity or a potential degradation product of Norethindrone Acetate. synthinkchemicals.comcymitquimica.com Its inclusion in an impurity profile is essential for a comprehensive understanding of the drug product's composition.

Regulatory bodies like the International Council for Harmonisation (ICH) mandate the establishment of impurity profiles to ensure drug product quality and safety. ijpsjournal.combiomedres.us The identification of compounds such as this compound is achieved through advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). researchgate.netbiomedres.us Research has focused on developing robust analytical methods capable of separating the main API, Norethindrone Acetate, from a host of related substances. ijpsjournal.comsphinxsai.com These methods are designed to detect and quantify impurities, even at very low levels.

The presence of this compound and other related substances in the impurity profile dictates the control strategy for the manufacturing process. By understanding the potential impurities, manufacturers can implement specific purification steps and in-process controls to minimize their levels in the final product. Suppliers of pharmaceutical reference standards offer qualified this compound to support its identification and quantification during routine quality control testing and for validation of analytical procedures. synthinkchemicals.comsynzeal.com

Impurity NameAlternate Name(s)Molecular FormulaMolecular Weight (g/mol)Source
This compoundNorethisterone Acetate Impurity IC24H32O3368.51 synthinkchemicals.com
Nor androstenedioneImp-ANot specifiedNot specified ijpsjournal.com
Norethindrone enoletherImp-BNot specifiedNot specified ijpsjournal.com
Delta-5(6)NorethindroneImp-CNot specifiedNot specified ijpsjournal.com
Delta-5(10)NorethindroneImp-DNot specifiedNot specified ijpsjournal.com

Stability Testing and Degradation Studies of Pharmaceutical Formulations Containing Norethindrone Acetate

Stability testing is a mandatory regulatory requirement that evaluates how the quality of a drug substance or drug product varies over time under the influence of environmental factors such as temperature, humidity, and light. europa.eu These studies are crucial for determining shelf life and storage conditions. europa.eu A key component of stability testing is forced degradation, where the drug substance is exposed to stress conditions like acid and base hydrolysis, oxidation, and heat to identify likely degradation products. europa.euderpharmachemica.com

Through these degradation studies, impurities that may not be present in the initial manufacturing process but can form during storage are identified. researchgate.net This is where this compound can be identified as a degradation product. The development of stability-indicating analytical methods (SIAMs) is essential to this process. A SIAM is a validated quantitative analytical procedure that can accurately detect changes in the properties of the drug substance and drug product over time, and it must be able to separate the active ingredient from its degradation products. ijpsjournal.comresearchgate.net

Research on Norethindrone Acetate has involved subjecting the API and its formulations to various stress conditions to establish its degradation pathways. sphinxsai.comderpharmachemica.com For instance, studies have explored the effects of hydrolytic, oxidative, thermal, and photolytic stress. sphinxsai.comresearchgate.net The data gathered from these studies, including the identification of degradants like this compound, helps in formulating a more stable product and in validating the analytical methods used for quality control. ijpsjournal.com

Stress ConditionTypical ParametersPurposeSource
Acid Hydrolysise.g., 5N HCl at 70°C for 3 hoursTo identify acid-labile degradation products. derpharmachemica.com
Base Hydrolysise.g., 2N NaOH at 70°C for 1 hourTo identify base-labile degradation products. derpharmachemica.com
Oxidative Degradatione.g., 50% H2O2 at 70°C for 3 hoursTo identify products formed through oxidation. derpharmachemica.com
Thermal Degradatione.g., 105°C for 72 hoursTo assess the effect of heat on drug stability. derpharmachemica.com
Photolytic Degradatione.g., 1.2 million lux hoursTo assess the effect of light on drug stability. sphinxsai.comderpharmachemica.com
Humidity Degradatione.g., 25°C / 92% RH for 72 hoursTo assess the effect of moisture on drug stability. sphinxsai.comderpharmachemica.com

Role as a Reference Standard in Analytical Method Development and Validation for Pharmaceutical Quality Control

A reference standard is a highly purified compound that is used as a benchmark for analytical purposes. In pharmaceutical quality control, reference standards are indispensable for confirming the identity, purity, and strength of a drug product. synthinkchemicals.comsynzeal.com this compound, as a known and characterized impurity of Norethindrone Acetate, plays a vital role as a reference standard. synthinkchemicals.com

During the development of analytical methods, such as HPLC, a reference standard for this compound is used to:

Confirm Specificity: The method must be able to distinguish between the active ingredient (Norethindrone Acetate) and its impurities. Spiking a sample with the this compound reference standard helps to ensure that the analytical method can separate the two compounds, demonstrating its specificity. ijpsjournal.com

Determine Sensitivity: The limits of detection (LOD) and quantification (LOQ) for the impurity are established using the reference standard. This ensures the method is sensitive enough to detect the impurity at or below the levels stipulated by regulatory guidelines. ijpsjournal.com

Validate Accuracy and Linearity: The reference standard is used to create calibration curves to demonstrate the method's linearity over a range of concentrations. It is also used in accuracy studies to show that the method can correctly quantify the amount of the impurity present. ijpsjournal.comsphinxsai.com

The availability of a well-characterized this compound reference standard is crucial for the routine quality control of Norethindrone Acetate drug products. synzeal.com It allows laboratories to accurately quantify this specific impurity in each batch of the drug, ensuring that it does not exceed the established safety thresholds. researchgate.net Pharmaceutical standard suppliers provide these materials with a certificate of analysis, detailing their identity and purity, which is essential for regulatory compliance. synzeal.com

Advanced Research Directions and Future Prospects for Norethindrone Acetate 3 Ethyl Ether

Strategies for Process Optimization to Mitigate Impurity Formation in Industrial Scale Synthesis

The formation of Norethindrone (B1679910) Acetate (B1210297) 3-Ethyl Ether is a known challenge in the large-scale production of Norethindrone Acetate. This impurity arises from the reaction of the 3-keto group of the steroid nucleus with ethanol (B145695), a common solvent or reagent in the synthetic process. The pharmaceutical industry employs several strategies to minimize the formation of this and other impurities to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards.

Further process optimization strategies are centered around the meticulous control of reaction conditions and the implementation of advanced purification techniques. These include:

Solvent Selection and Control: Minimizing the presence of ethanol in reaction mixtures where the 3-keto group is exposed is a primary control measure. This can be achieved by using alternative solvents or by implementing stringent drying procedures for all reagents and solvents.

Temperature and pH Control: Careful optimization of reaction temperature and pH can influence the rate of enol ether formation. Mild reaction conditions are generally favored to reduce the likelihood of side reactions. synzeal.com

Advanced Purification Techniques: High-performance liquid chromatography (HPLC) and other chromatographic methods are employed to effectively remove trace impurities like Norethindrone Acetate 3-Ethyl Ether from the final product. The development of purification processes often involves screening various solvent systems and stationary phases to achieve optimal separation. A patent for the purification of Norethindrone Acetate describes processes involving stirring in solvent mixtures like dichloromethane/n-heptane or ethanol/water, followed by isolation, to achieve a purity greater than 99%.

These strategies, often used in combination, are crucial for the cost-effective and environmentally conscious production of high-purity Norethindrone Acetate on an industrial scale.

Exploration of Novel Biochemical and Chemical Applications beyond Impurity Status

While primarily viewed as an impurity, the unique chemical structure of this compound—specifically the presence of the enol ether group—opens up possibilities for novel biochemical and chemical applications. Research into the biological activities of steroid enol ethers suggests that this class of compounds can exhibit interesting pharmacological profiles.

Studies on other steroidal enol ethers have shown that the conversion of a δ4-3-ketosteroid to an enol ether can significantly alter its biological activity. For instance, some steroid enol ethers have demonstrated enhanced oral activity compared to their parent ketone counterparts. oup.com Research on 17α-acetoxyprogesterone cyclopentyl enol ether indicated potent progestational effects when administered orally. oup.com These findings suggest that the 3-ethyl ether modification in Norethindrone Acetate could potentially modulate its pharmacokinetic and pharmacodynamic properties.

Furthermore, the field of medicinal chemistry is actively exploring the synthesis of novel steroid derivatives to develop new therapeutic agents. Research into the synthesis of novel norethindrone derivatives has shown potential in areas such as anticancer research. While this research has not yet specifically focused on the 3-ethyl ether derivative, it highlights the potential of using the norethindrone scaffold to create new molecules with unique biological activities. The enol ether functionality could serve as a handle for further chemical modifications, leading to the creation of a library of new compounds for biological screening.

The potential applications could be explored in the following areas:

Prodrug Development: The enol ether could act as a prodrug, being metabolized in vivo to the active Norethindrone, potentially with altered absorption, distribution, metabolism, and excretion (ADME) properties.

Novel Receptor Interactions: The modification at the 3-position might alter the binding affinity and selectivity for various steroid receptors, leading to a different pharmacological profile compared to the parent compound.

Chemical Synthesis Intermediate: The enol ether could be a useful intermediate for the synthesis of other complex steroid derivatives that are difficult to produce directly from Norethindrone Acetate.

While concrete research on the specific applications of this compound is still in its nascent stages, the existing knowledge on related compounds provides a strong rationale for its further investigation beyond its current status as a process impurity.

Development of Advanced Analytical Techniques for Trace Impurities and Byproducts in Complex Matrices

The accurate detection and quantification of trace impurities like this compound are critical for ensuring the quality and safety of pharmaceutical products. The development of advanced analytical techniques is essential for the analysis of these impurities, often present at very low levels in complex matrices such as the API, formulated drug products, and biological samples.

Modern analytical techniques have significantly improved the ability to perform impurity profiling. ijprajournal.com For steroidal compounds, a combination of chromatographic separation and mass spectrometric detection is often the method of choice.

Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) , particularly tandem mass spectrometry (MS/MS), stands out as a powerful tool. UPLC utilizes sub-2 µm particle columns, which provide higher resolution, sensitivity, and faster analysis times compared to conventional HPLC. researchgate.netqps.com A UPLC-MS/MS method offers the high selectivity and sensitivity required to detect and quantify trace levels of this compound. The development of such a method would involve:

Column Chemistry Selection: Screening various column chemistries (e.g., C18, Phenyl-Hexyl) to achieve optimal separation of the impurity from the main API and other potential byproducts.

Mobile Phase Optimization: Fine-tuning the mobile phase composition (e.g., acetonitrile (B52724), water, and modifiers like formic acid) and gradient to ensure good peak shape and resolution.

Mass Spectrometry Parameter Optimization: Selecting appropriate ionization techniques (e.g., electrospray ionization - ESI) and optimizing MS parameters for maximum sensitivity and specificity. For challenging analytes, derivatization can be employed to enhance MS sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially when coupled with a triple quadrupole mass spectrometer and using chemical ionization (CI), for the sensitive detection of steroid esters. nih.gov

The validation of these analytical methods is a critical step and is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). ijpsjournal.com Validation ensures that the method is specific, linear, accurate, precise, and robust for its intended purpose.

Below is a table summarizing advanced analytical techniques applicable to the analysis of this compound:

Analytical TechniqueKey Features for Impurity Analysis
UPLC-MS/MS High resolution and sensitivity, fast analysis times, provides structural information for impurity identification. researchgate.netqps.com
GC-CI-MS/MS High sensitivity for steroid esters, can provide unambiguous proof of structure. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, facilitating the identification of unknown impurities. ijprajournal.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information for the definitive characterization of impurities. ijprajournal.com

The continuous development of these advanced analytical techniques is paramount for the comprehensive understanding and control of impurities like this compound in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Norethindrone Acetate 3-Ethyl Ether and its related impurities?

  • Methodology : Use reversed-phase HPLC with a mobile phase of acetonitrile:water (55:45) to separate and quantify impurities such as 6β-Hydroxy-norethindrone acetate, 6-Keto-norethindrone acetate, and 6-Dehydro-norethindrone acetate. Detection at 254 nm ensures sensitivity for low-concentration impurities. Validate methods according to USP guidelines, including specificity, linearity, and precision testing .
  • Critical Parameters : Impurity thresholds (e.g., ≤1.0% for individual impurities, ≤4.0% total impurities) must align with pharmacopeial standards .

Q. What solubility characteristics of this compound are critical for formulation design?

  • Methodology : Conduct equilibrium solubility studies in solvents like chloroform (very soluble), dioxane (freely soluble), and ethanol (sparingly soluble). Use shake-flask methods with HPLC quantification to determine saturation points. Poor aqueous solubility necessitates lipid-based or nanoformulation strategies for bioavailability enhancement .

Q. How should pharmacokinetic parameters guide bioavailability studies for this compound?

  • Methodology : Measure AUC(0-inf) (166.90 ± 56.28 ng/mL*h), Cmax (26.19 ± 6.19 ng/mL), tmax (~2 hours), and t½ (~8.5 hours) via LC-MS/MS in plasma samples. Cross-validate results using deuterated internal standards (e.g., Norethindrone Acetate-d3) to ensure accuracy .

Advanced Research Questions

Q. How do structural modifications in Norethindrone Acetate derivatives influence progestogenic activity?

  • Methodology : Compare binding affinities to progesterone receptors (PR) using competitive radioligand assays. Derivatives like the 3-Ethyl Ether modification may alter lipophilicity and metabolic stability, impacting half-life. SAR studies should correlate substituent positions (e.g., C6, C17) with in vivo endometrial secretory activity .

Q. What degradation pathways dominate under accelerated stability conditions for this compound?

  • Methodology : Perform stress testing (heat, light, pH extremes) and monitor degradation products via UPLC-QTOF. Key pathways include oxidation at C6 (yielding 6-Keto derivatives) and hydrolysis of the 3-Ethyl Ether group. Confirm impurity identities using reference standards like Delta-5(6)-Norethindrone Acetate (Impurity C) .

Q. How can researchers resolve contradictions in impurity profiles between pharmacopeial standards?

  • Methodology : Cross-reference USP guidelines with batch-specific COA data from TRC standards (e.g., TRC-N676045-5G). Use orthogonal methods (e.g., NMR vs. HPLC) to verify impurity structures. Discrepancies in thresholds (e.g., 6-Dehydro-norethindrone acetate: 2.2% vs. 1.8%) may reflect regional pharmacopeial variations .

Q. What experimental designs mitigate thromboembolic risks in preclinical studies of Norethindrone Acetate combinations?

  • Methodology : In endometriosis models, pair Norethindrone Acetate with add-back therapies (e.g., norethindrone acetate + leuprolide) to offset hypoestrogenic effects. Monitor coagulation markers (D-dimer, fibrinogen) and use dose-escalation protocols to identify safe thresholds .

Methodological Notes

  • Impurity Analysis : Prioritize USP-compliant columns (C18, 5 μm, 250 mm) for reproducibility .
  • Pharmacokinetics : Account for rapid deacetylation to norethindrone in vivo when interpreting data .
  • Structural Studies : Use X-ray crystallography or molecular docking to rationalize PR binding differences among derivatives .

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